4-(Phenylethynyl)benzaldehyde oxime is an organic compound classified as an aromatic aldehyde. It features a benzene ring, a carbon-oxygen double bond (aldehyde), and an oxime functional group, which is characterized by the presence of a hydroxylamine group attached to a carbon atom of the carbonyl. The molecular formula for this compound is C15H11NO, and its molecular weight is approximately 221.25 g/mol. This compound is notable for its diverse applications in organic synthesis, material science, and medicinal chemistry due to its unique structural features and reactivity profile .
The major products resulting from these reactions include:
Research has indicated that 4-(Phenylethynyl)benzaldehyde oxime possesses potential biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action is thought to involve its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity may contribute to its therapeutic properties, although specific molecular targets and pathways remain under investigation .
Several synthetic routes have been developed for the preparation of 4-(Phenylethynyl)benzaldehyde oxime:
4-(Phenylethynyl)benzaldehyde oxime has a range of applications across different fields:
The interaction studies involving 4-(Phenylethynyl)benzaldehyde oxime focus on its reactivity with various nucleophiles and potential biological targets. Its ability to form covalent bonds with amines and alcohols highlights its role as a reactive intermediate in synthetic pathways. Additionally, ongoing research aims to elucidate its interactions at the molecular level, particularly concerning its biological activity against specific pathogens or cancer cell lines .
Several compounds share structural similarities with 4-(Phenylethynyl)benzaldehyde oxime. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Phenylethynyl)benzaldehyde | Lacks the oxime group | Limited ability to form hydrogen bonds |
4-(Phenylethynyl)acetophenone | Contains an acetophenone moiety | Different reactivity profile |
4-Formyldiphenylacetylene | Similar structure but lacks the oxime group | Different functional properties |
The uniqueness of 4-(Phenylethynyl)benzaldehyde oxime lies in the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other structurally similar compounds. This functional group enables a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .